(2-Methoxy-5-nitrophenyl)boronic acid

Vue d'ensemble

Description

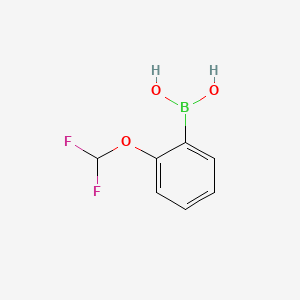

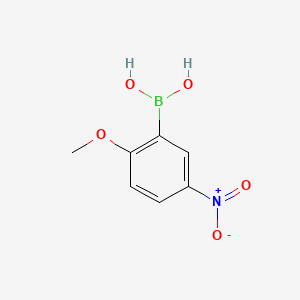

“(2-Methoxy-5-nitrophenyl)boronic acid” is a chemical compound with the CAS Number: 677746-35-9 . It has a molecular weight of 196.96 and its IUPAC name is 2-methoxy-5-nitrophenylboronic acid . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

While specific synthesis methods for “(2-Methoxy-5-nitrophenyl)boronic acid” were not found, boronic acids and their esters are generally synthesized through catalytic protodeboronation . This process involves the use of a radical approach to protodeboronate 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The linear formula for “(2-Methoxy-5-nitrophenyl)boronic acid” is C7H8BNO5 . The InChI code is 1S/C7H8BNO5/c1-14-7-3-2-5 (9 (12)13)4-6 (7)8 (10)11/h2-4,10-11H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “(2-Methoxy-5-nitrophenyl)boronic acid” were not found, boronic acids are generally used in Suzuki–Miyaura coupling reactions . This process involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of boron to palladium .Physical And Chemical Properties Analysis

“(2-Methoxy-5-nitrophenyl)boronic acid” is a solid substance . It is stored at temperatures between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique

Catalytic Protodeboronation of Pinacol Boronic Esters

This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety in this compound can be used in the Suzuki-Miyaura cross-coupling reaction. This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds .

Synthesis of Isocryptolepine Alkaloid

“(2-Methoxy-5-nitrophenyl)boronic acid” is used in the synthesis of the isocryptolepine alkaloid and its related skeletons using a modified Pictet-Spengler reaction .

Sensing Applications

Boronic acids, including “(2-Methoxy-5-nitrophenyl)boronic acid”, are used in various sensing applications. They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .

Biological Labelling

The interaction of boronic acids with diols allows their use in various areas including biological labelling. This can be used for protein manipulation and modification .

Development of Therapeutics

Boronic acids are also used in the development of therapeutics. They can interact with various biological molecules, making them useful in the creation of new drugs .

Safety and Hazards

“(2-Methoxy-5-nitrophenyl)boronic acid” is labeled with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Orientations Futures

While specific future directions for “(2-Methoxy-5-nitrophenyl)boronic acid” were not found, boronic acids and their derivatives have been gaining interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Mécanisme D'action

Target of Action

The primary targets of (2-Methoxy-5-nitrophenyl)boronic acid are organic compounds that participate in carbon-carbon bond forming reactions . This compound is a boronic acid, which is a class of compounds known for their ability to form stable complexes with diols .

Mode of Action

(2-Methoxy-5-nitrophenyl)boronic acid interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid transfers a formally nucleophilic organic group to a palladium catalyst .

Biochemical Pathways

The primary biochemical pathway affected by (2-Methoxy-5-nitrophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored in an inert atmosphere at 2-8°c for stability .

Result of Action

The action of (2-Methoxy-5-nitrophenyl)boronic acid results in the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis and is used in the creation of a wide range of organic compounds . The compound also contributes to the formal anti-Markovnikov alkene hydromethylation .

Action Environment

The efficacy and stability of (2-Methoxy-5-nitrophenyl)boronic acid are influenced by environmental factors such as temperature and atmosphere . The compound is stable and readily prepared, making it environmentally benign . It should be stored in an inert atmosphere at 2-8°c to maintain its stability .

Propriétés

IUPAC Name |

(2-methoxy-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKCSFVTRYBXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666866 | |

| Record name | (2-Methoxy-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-5-nitrophenyl)boronic acid | |

CAS RN |

677746-35-9 | |

| Record name | B-(2-Methoxy-5-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677746-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxy-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxy-5-nitrophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B591499.png)